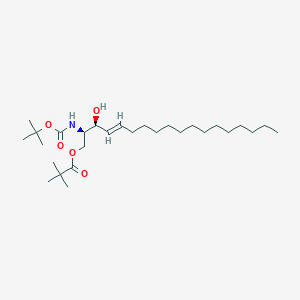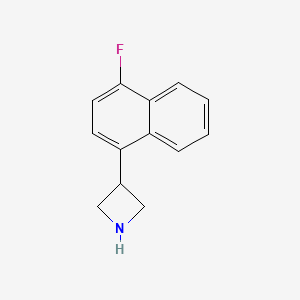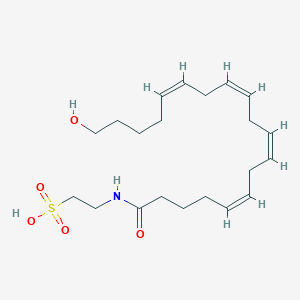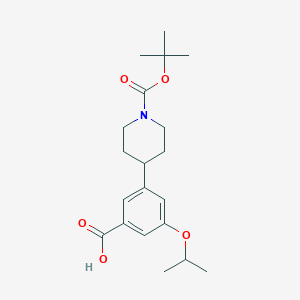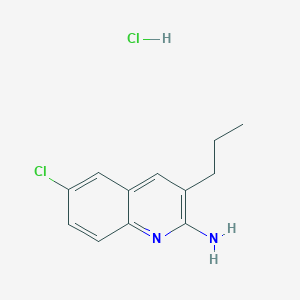
1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with sodium hydride and methyl iodide in tetrahydrofuran (THF) at ambient temperature . This reaction yields the desired boronic ester with high efficiency.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and various boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters under palladium catalysis.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using photoredox catalysis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like THF or toluene are commonly used.
Protodeboronation: Photoredox catalysts and radical initiators are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the starting materials.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Applications De Recherche Scientifique
1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action for 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
1-Methyl-4-pyrazoleboronic Acid Pinacol Ester: This compound is structurally similar and also used in Suzuki-Miyaura coupling.
4-Pyrazoleboronic Acid Pinacol Ester: Another related compound with similar applications in organic synthesis.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: This compound features a Boc-protected pyrazole group, offering different reactivity and protection strategies.
Uniqueness: 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester stands out due to its specific structural features, which provide unique reactivity and stability in various chemical reactions. Its ability to participate in both Suzuki-Miyaura coupling and protodeboronation reactions makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C14H22BN3O3 |
|---|---|
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-16-18(9-10)11-6-7-17(5)12(11)19/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
NXPXAKJVXLTEAC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


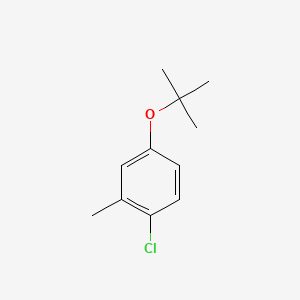
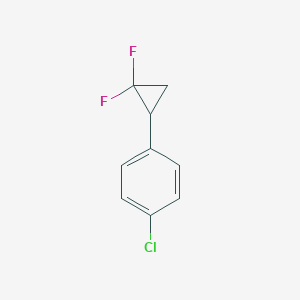
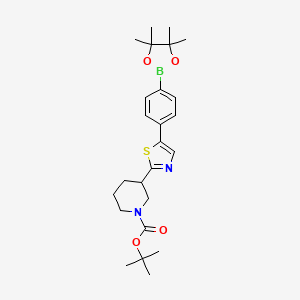

![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
